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Compound of Interest

Compound Name: TUG-499

Cat. No.: B11930145

An In-Depth Technical Guide to TUG-499 Audience: Researchers, scientists, and drug
development professionals.

Executive Summary

TUG-499 is a potent and selective synthetic agonist for the free fatty acid receptor 1 (FFAR1),
also known as G protein-coupled receptor 40 (GPR40).[1][2][3][4] Its ability to enhance
glucose-stimulated insulin secretion has positioned it as a significant research tool for the study
of type 2 diabetes.[1][5][6] This document provides a comprehensive overview of the chemical
structure, pharmacological properties, and in vitro characteristics of TUG-499, based on
available scientific literature.

Chemical Structure and Properties

TUG-499 is a small molecule characterized by a dichloropyridine ring linked to a
phenylpropanoic acid moiety via an ethynyl bridge.[5] This structure is central to its agonist
activity at the FFAR1 receptor.

Table 2.1: Chemical and Physical Properties of TUG-499
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Property Value Citation(s)
3-(4-((2,6-dichloropyridin-4-
IUPAC Name yl)ethynyl)phenyl)propanoic
acid
Molecular Formula C16H11CI2NO2 [71[8]
Molecular Weight 320.17 g/mol [71[81I9]

Physical Form

Solid, white to off-white powder

[7](8]

GCWBKYDSSJIRNJ-

InChl Key [8]
UHFFFAOYSA-N
CAS Number 1206629-08-4 [8][9]
Pharmacology

Mechanism of Action

TUG-499 functions as a selective agonist for FFAR1 (GPR40), a G protein-coupled receptor

predominantly expressed on pancreatic 3-cells and enteroendocrine cells.[1][10][11] The

activation of FFAR1 by agonists like TUG-499 enhances glucose-stimulated insulin secretion

(GSIS).[6][12] This glucose-dependent activity is a key therapeutic advantage, as it minimizes

the risk of hypoglycemia that can be associated with other insulin secretagogues.[6] FFARL is

known to couple primarily through the Gaq signaling pathway, though some synthetic agonists

have been shown to also signal via Gas.[11]

Potency and Selectivity

TUG-499 is characterized by its high potency and selectivity for the FFAR1 receptor.

Table 3.1: Pharmacological Activity of TUG-499
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Parameter Value

Description Citation(s)

PECso 7.39

The negative
logarithm of the molar
concentration

. [11[2][31[4]
producing 50% of the
maximum possible

response.

>100-fold over
FFAR2, FFARS3, and
PPARyY

Selectivity

Demonstrates high
specificity for the
target receptor [LI[21[3][4]

compared to related

receptors.

Signaling Pathway

Activation of FFAR1 by TUG-499 initiates a downstream signaling cascade. The primary

pathway involves the Gaq protein, which activates phospholipase C (PLC). PLC, in turn,

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IPs triggers the release of intracellular calcium (Ca2*) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation in

intracellular Ca2* is a critical step that potentiates the exocytosis of insulin-containing granules

from pancreatic (-cells in the presence of elevated glucose. Some synthetic FFAR1 agonists

have also been observed to couple to Gas, which would activate adenylyl cyclase, increase

cyclic AMP (cAMP), and further amplify the insulin secretion signal.[11]
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Caption: FFAR1 (GPR40) signaling pathway activated by TUG-499.
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In Vitro ADME Profile

TUG-499 demonstrates a favorable in vitro profile for a research compound, suggesting good
drug-like properties.

Table 5.1: Summary of In Vitro ADME Properties

Implication for L
Parameter Result Citation(s)
Research

Suitable for use in
Chemical Stability High various in vitro assay [1]18]

conditions.

Lower potential for

CYP Enzyme No inhibition of _ _
o drug-drug interactions  [1][8]
Inhibition selected enzymes )
in complex systems.
Reduced likelihood of
P-glycoprotein o efflux-mediated
T No inhibition ) ) [1]8]
Inhibition resistance in cellular
models.
Suggests high
Caco-2 Permeability Excellent potential for oral [1][8]
bioavailability in vivo.
) Confirms activity in a
. Potent in rat INS-1E )
Cellular Activity relevant pancreatic 3- [1]8]

cells )
cell line.

Experimental Methodologies

While detailed, step-by-step protocols for the characterization of TUG-499 are not fully
available in the provided search results, the key experiments cited include functional receptor
assays, cellular activity assays, and permeability assessments.[1][8][10]

General Experimental Workflow
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The characterization of a novel FFAR1 agonist like TUG-499 typically follows a standardized in
vitro screening cascade to determine potency, selectivity, and initial drug-like properties before
advancing to more complex biological systems.
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Caption: General workflow for in vitro screening of an FFAR1 agonist.
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Key Cited Experiments

FFAR1 Functional Assays: To determine the potency of TUG-499, an inositol phosphate (IP)
accumulation assay in cells stably expressing the human FFAR1 receptor would be used.
[10] This measures the downstream product of Gaq activation.

Cellular Insulin Secretion Assay: The rat insulinoma cell line INS-1E is used to confirm that
receptor activation translates to a physiological response.[1][8] Cells are treated with TUG-
499 at varying glucose concentrations, and insulin released into the media is quantified,
typically by ELISA.

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate
to resemble the intestinal epithelium, to assess a compound's potential for oral absorption.[1]
[8] TUG-499 is added to one side of the monolayer, and its appearance on the other side is
measured over time.

CYP Inhibition Assays: The potential for TUG-499 to inhibit major cytochrome P450 enzymes
is evaluated using recombinant human enzymes or human liver microsomes.[1][8] This is a
critical step in assessing the potential for drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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